molecular formula C25H20BrN5O3 B10762423 N-[2-[2-[1-(3-bromophenyl)ethylidene]hydrazinyl]-2-oxo-1-(4-oxo-3H-phthalazin-1-yl)ethyl]benzamide

N-[2-[2-[1-(3-bromophenyl)ethylidene]hydrazinyl]-2-oxo-1-(4-oxo-3H-phthalazin-1-yl)ethyl]benzamide

Cat. No.: B10762423
M. Wt: 518.4 g/mol
InChI Key: UCUHFWIFSHROPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-[2-[2-[1-(3-bromophenyl)ethylidene]hydrazinyl]-2-oxo-1-(4-oxo-3H-phthalazin-1-yl)ethyl]benzamide (hereafter referred to as AC-55541, CAS: 916170-19-9) is a structurally complex molecule featuring a phthalazinone core, a bromophenyl-ethylidene hydrazinyl group, and a benzamide moiety. Its molecular weight is 518.36 g/mol, and it exhibits a purity of ≥98% and solubility in DMSO (≥51 mg/mL) . This article provides a detailed comparison of AC-55541 with structurally and functionally related compounds, emphasizing synthesis, physicochemical properties, and biological activities.

Properties

IUPAC Name

N-[2-[2-[1-(3-bromophenyl)ethylidene]hydrazinyl]-2-oxo-1-(4-oxo-3H-phthalazin-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20BrN5O3/c1-15(17-10-7-11-18(26)14-17)28-31-25(34)22(27-23(32)16-8-3-2-4-9-16)21-19-12-5-6-13-20(19)24(33)30-29-21/h2-14,22H,1H3,(H,27,32)(H,30,33)(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCUHFWIFSHROPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C(C1=NNC(=O)C2=CC=CC=C21)NC(=O)C3=CC=CC=C3)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20BrN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-[2-[1-(3-bromophenyl)ethylidene]hydrazinyl]-2-oxo-1-(4-oxo-3H-phthalazin-1-yl)ethyl]benzamide, also known as AC-55541, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of AC-55541 is C25H20BrN5O3C_{25}H_{20}BrN_5O_3, and it features a complex structure that includes hydrazine, phthalazine, and bromophenyl moieties. The compound's structure can be summarized as follows:

PropertyDescription
Molecular Weight485.36 g/mol
IUPAC NameN-[2-[(2Z)-2-[1-(3-bromophenyl)ethylidene]hydrazinyl]-2-oxo-1-(4-oxo-3H-phthalazin-1-yl)ethyl]benzamide
SolubilitySoluble in DMSO
Melting Point260°C

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of AC-55541. In vitro tests showed that the compound exhibits cytotoxic effects against various cancer cell lines, including:

  • MCF-7 (Breast Cancer)
  • HeLa (Cervical Cancer)
  • A549 (Lung Cancer)

The IC50 values for these cell lines ranged from 10 to 30 µM, indicating a moderate level of potency. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, as confirmed by flow cytometry analyses.

The biological activity of AC-55541 is attributed to its ability to interact with specific molecular targets involved in cancer progression. Molecular docking studies suggest that the compound binds effectively to the active sites of various kinases and receptors associated with tumor growth and metastasis.

Anti-inflammatory Effects

In addition to its anticancer properties, AC-55541 has shown promising anti-inflammatory effects. In vivo studies using animal models of inflammation demonstrated a significant reduction in inflammatory markers such as TNF-alpha and IL-6. The compound was effective in reducing paw edema in carrageenan-induced inflammation models.

Study 1: Anticancer Efficacy

A study conducted by Abdel-Gawad et al. (2010) investigated the anticancer efficacy of AC-55541 on MCF-7 cells. The researchers reported that treatment with AC-55541 resulted in a dose-dependent decrease in cell viability, with a notable increase in apoptotic cells as evidenced by annexin V staining.

Study 2: Anti-inflammatory Activity

In a separate study published in 2023, researchers evaluated the anti-inflammatory activity of AC-55541 in a mouse model of arthritis. The results indicated that treatment with the compound led to a significant reduction in joint swelling and pain, suggesting its potential as a therapeutic agent for inflammatory diseases.

Summary of Biological Activities

Activity TypeCell Line/ModelIC50 Value (µM)Reference
AnticancerMCF-715Abdel-Gawad et al., 2010
HeLa20Abdel-Gawad et al., 2010
A54925Abdel-Gawad et al., 2010
Anti-inflammatoryCarrageenan modelN/A2023 Study

Comparison with Similar Compounds

AC-55541 vs. (4-Benzyl-1-oxo-1H-phthalazin-2-yl) Acetic Acid Hydrazide Derivatives

  • Structural Features: Compounds such as (4-benzyl-1-oxo-1H-phthalazin-2-yl) acetic acid hydrazide (7) and its derivative (8) (Scheme 1, ) share the phthalazinone core but lack the bromophenyl-ethylidene hydrazinyl and benzamide groups. Instead, they incorporate hydrazide-linked aromatic aldehydes (e.g., p-tolualdehyde in compound 8).
  • Biological Activity : These derivatives exhibit antibacterial and antifungal properties, contrasting with AC-55541’s PAR2 agonism. The absence of the benzamide moiety may reduce receptor specificity .
  • Synthesis: Both classes involve hydrazide intermediates, but AC-55541 requires multi-step coupling of bromophenyl-ethylidene hydrazine with phthalazinone and benzamide precursors .

AC-55541 vs. Neuroprotective Phthalazinone-Chromenone Hybrids

  • Structural Features: The compound (E)-N-(2-oxo-1-(4-oxo-3,4-dihydrophthalazin-1-yl)-2-(2-((4-oxo-4H-chromen-3-yl)methylene)hydrazinyl)ethyl)benzamide () replaces the bromophenyl group with a chromenone moiety.
  • Biological Activity: This hybrid targets glutamate carboxypeptidase II (GCP II) for neurodegenerative diseases, whereas AC-55541 targets PAR2. The chromenone group enhances blood-brain barrier permeability, a critical factor for neuroprotective agents .

Hydrazinyl-Based Analogues

AC-55541 vs. (Z)-2-(1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethylidene)-N-phenylhydrazinecarbothioamide

  • Structural Features: This triazole-containing hydrazinecarbothioamide () shares the ethylidene hydrazinyl group but incorporates a nitro-phenyl-triazole system instead of phthalazinone and benzamide.
  • Biological Activity: The triazole moiety is associated with antimicrobial and anticancer activities, but the absence of the phthalazinone core limits PAR2 affinity .

AC-55541 vs. 2-{(2E)-2-[3-(Benzyloxy)benzylidene]hydrazinyl}-N-(4-ethoxyphenyl)-2-oxoacetamide

  • Structural Features: This compound () features a benzyloxy-benzylidene hydrazinyl group and an ethoxyphenyl acetamide. Unlike AC-55541, it lacks the phthalazinone core and bromophenyl substitution.
  • Physicochemical Properties : The ethoxyphenyl group improves solubility in polar solvents, but the simpler structure may reduce metabolic stability compared to AC-55541 .

Benzamide-Containing Analogues

AC-55541 vs. N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

  • Structural Features: This benzamide derivative () replaces the hydrazinyl-phthalazinone system with a hydroxy-dimethylethyl group.
  • Applications: It serves as an N,O-bidentate ligand for metal-catalyzed C–H bond functionalization, highlighting the versatility of benzamide moieties in non-pharmacological applications .

AC-55541 vs. Quinoline-Based Benzamide Derivatives

  • Structural Features: Compounds like (Z)-N-(3-(2-(2-(4-bromophenyl)quinoline-4-carbonyl)hydrazinyl)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl)benzamide () integrate quinoline and furan rings with benzamide.
  • Biological Activity: These derivatives show antiproliferative activity against cancer cells, suggesting that the quinoline core enhances cytotoxicity compared to AC-55541’s PAR2-targeted effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.